Tin(II) bromide

Catalog No.
S9100266
CAS No.
M.F
Br2Sn
M. Wt
278.52 g/mol
Availability
Inquiry
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Tin(II) bromide

Product Name

Tin(II) bromide

IUPAC Name

dibromotin

Molecular Formula

Br2Sn

Molecular Weight

278.52 g/mol

InChI

InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2

InChI Key

ZSUXOVNWDZTCFN-UHFFFAOYSA-L

Canonical SMILES

Br[Sn]Br

Tin(II) bromide (SnBr2) is a critical metal halide precursor and Lewis acid catalyst, extensively procured for the fabrication of lead-free perovskite optoelectronics and specialized organic transformations. Unlike its lighter and heavier halide analogs, SnBr2 offers a distinct balance of moderate Lewis acidity, specific coordination enthalpies with polar aprotic solvents (such as DMF and DMSO), and favorable halogen-bonding characteristics. These baseline properties make it an indispensable material for bandgap engineering in photovoltaic absorbers and for driving selective oxygen-bond formations in chemical synthesis [1].

Procurement Fit

Perovskite precursor — bromide source for mixed-halide lead-free absorbers and bandgap engineering
Lewis acid catalysis — reported high activity in esterification and etherification reactions
Solid-state distinction — chain packing differs from SnCl₂; relevant for thin-film morphology control

Generic substitution of SnBr2 with other tin(II) halides fundamentally compromises both material stability and application-specific performance. In perovskite synthesis, replacing SnBr2 with Tin(II) iodide (SnI2) introduces severe intrinsic chemical instability, as SnI2 undergoes facile oxidation and releases highly volatile molecular iodine (I2), whereas SnBr2 resists molecular halogen decomposition [1]. In catalytic applications, substituting SnBr2 with Tin(II) chloride (SnCl2) alters the anion ligand effect and Lewis acidity, significantly reducing conversion rates and selectivity in esterification and etherification reactions [2]. Furthermore, for optoelectronic bandgap tuning, the exact bromide stoichiometry is non-negotiable; substituting SnBr2 with SnI2 drastically collapses the bandgap from ~2.4 eV down to ~1.4 eV, rendering the material useless for wide-bandgap tandem applications [3].

Substitution Risk

Anion-specific lattice effects
Ionic radius and polarizability differences versus SnCl₂ or SnI₂ can shift bandgap and defect chemistry, altering optoelectronic quality.
Catalytic selectivity mismatch
Lewis acidity profile of SnBr₂ may yield different activation energies and product selectivities compared to SnCl₂, limiting direct substitution in synthesis.
Environmental fate context
Ecotoxicity and toxicological profiles are not equivalent across tin salts; context-specific review is needed when substituting for environmental assessment.

Mitigation of Molecular Halogen Release and Trap Density in Perovskite Precursors

When evaluating precursor stability for tin-based perovskites, SnBr2 demonstrates a fundamentally different degradation pathway compared to SnI2. SnI2 is highly susceptible to facile oxidation, releasing molecular I2 which severely degrades the perovskite lattice. In contrast, SnBr2 does not decompose into molecular bromine (Br2) under operational conditions. Furthermore, trace SnBr4 impurities in SnBr2 can be easily removed via sublimation, which has been shown to lower the trap density in the resulting films by 40% and enhance overall device performance by 150% compared to unpurified baselines [1].

Evidence DimensionHalogen release and trap density reduction
Target Compound DataSnBr2 (No molecular halogen release; 40% lower trap density post-sublimation)
Comparator Or BaselineSnI2 (Facile oxidation and release of I2)
Quantified Difference150% enhancement in device performance upon SnBr4 removal, with zero molecular halogen degradation compared to SnI2.
ConditionsPrecursor sublimation and thin-film perovskite fabrication

Buyers targeting long-term operational stability in lead-free perovskite devices must select SnBr2 to eliminate the intrinsic iodine-driven degradation pathways.

Aquatic toxicity
Head-to-head
SnBr₂ LC10 ≈ 200 mg/L vs PbBr₂ ≈ 2 mg/L (zebrafish embryo, 96 h)
Reported ~100× higher LC10; lower acute aquatic toxicity in this assay
Direct comparison; waste-handling context may differ

Superior Lewis Acid Catalytic Selectivity in Etherification

In the synthesis of alkyl ethers from monoterpenes (e.g., beta-pinene), the choice of tin(II) halide heavily dictates catalytic efficiency. SnBr2 acts as a highly active and selective Lewis acid catalyst, outperforming SnCl2 and other transition metal salts. The specific anion ligand effect of the bromide ion optimizes the Lewis acidity, making SnBr2 the most active and selective catalyst for producing alpha-terpinyl methyl ether under mild conditions, whereas SnCl2 yields lower conversion and selectivity [1].

Evidence DimensionCatalytic activity and selectivity in etherification
Target Compound DataSnBr2 (Highest activity and selectivity toward alpha-terpinyl methyl ether)
Comparator Or BaselineSnCl2 (Lower conversion and selectivity)
Quantified DifferenceSnBr2 identified as the most effective Lewis acid among tested Sn(II) salts for this specific C-O bond formation.
ConditionsMild alkoxylation of beta-pinene with alkyl alcohols

For industrial chemical synthesis, procuring SnBr2 instead of SnCl2 directly increases yield and reaction selectivity in targeted oxygen-bond formations.

Esterification activity
Head-to-head
Highest catalytic activity among Sn(II) halides/carboxylates tested
Reported top rank in fatty acid esterification; linked to lower activation energy
Ranking vs SnCl₂, SnF₂, Sn(OAc)₂ under mild conditions

Precise Bandgap Engineering for Wide-Bandgap Optoelectronics

The procurement of SnBr2 is strictly required for fabricating wide-bandgap lead-free perovskites. When synthesizing formamidinium tin halides, using SnBr2 yields FASnBr3 with an optical bandgap of approximately 2.37 to 2.40 eV. In stark contrast, using SnI2 yields FASnI3, which possesses a narrow bandgap of ~1.41 eV. This massive ~1.0 eV difference dictates the material's absorption and emission spectra, making SnBr2 the mandatory precursor for top-cell absorbers in tandem photovoltaics and light-emitting diodes [1].

Evidence DimensionOptical bandgap (Eg)
Target Compound DataFASnBr3 (from SnBr2): ~2.37 - 2.40 eV
Comparator Or BaselineFASnI3 (from SnI2): ~1.41 eV
Quantified Difference~1.0 eV wider bandgap for the bromide-based perovskite.
ConditionsFormamidinium tin halide perovskite thin films at room temperature

Engineers designing tandem solar cells or LEDs must procure SnBr2 to achieve the necessary wide-bandgap optical properties that SnI2 cannot provide.

Crystal structure
Head-to-head
Orthorhombic Pbnm; a=10.5251 Å, b=8.3936 Å, c=4.2369 Å; chains shifted vs SnCl₂
Not isostructural with SnCl₂; secondary coordination shell differs
Impacts solid-state reactivity and film morphology

Phase Stabilization of All-Inorganic Perovskites

Beyond its use as a primary precursor, SnBr2 serves as a critical additive for stabilizing all-inorganic tin perovskites. The addition of SnBr2 to CsSnI3 prevents the spontaneous phase transformation from the photoactive black phase to the non-photoactive yellow phase. Devices treated with SnBr2 exhibit prolonged stability of approximately 100 hours alongside a high power conversion efficiency, whereas untreated baselines or those treated with suboptimal halides rapidly degrade due to surface defects and phase instability [1].

Evidence DimensionPhase stability duration
Target Compound DataSnBr2-treated CsSnI3 (~100 hours of prolonged stability in the black phase)
Comparator Or BaselineUntreated CsSnI3 (Rapid transformation to yellow phase)
Quantified DifferenceExtension of photoactive phase stability to ~100 hours with simultaneous defect passivation.
ConditionsCsSnI3 perovskite solar cell operation and storage

Procuring SnBr2 as a specialized additive is essential for maintaining the structural integrity and efficiency of all-inorganic tin perovskite devices.

Ambient stability
Class-level
Stability ranking: Cl > Br > I in low-dimensional tin perovskites
Reported ranking; SnBr₂-based perovskites show intermediate oxidative resistance
Qualitative trend from (C₁₀H₁₈N₂)SnX₄ series

Wide-Bandgap Lead-Free Perovskite Solar Cells

SnBr2 is the required precursor for synthesizing wide-bandgap perovskites such as FASnBr3 or mixed-halide systems (e.g., FASnI2Br). It is the right choice for achieving the >1.7 eV bandgaps necessary for the top cell in all-perovskite tandem architectures, where SnI2 fails due to its narrow bandgap [1].

Phase-Stabilizing Additive for Inorganic Optoelectronics

SnBr2 is utilized as a doping agent or additive in CsSnI3 formulations to suppress the transition to the non-photoactive yellow phase. It is the preferred choice for passivating surface defects and extending the operational lifetime of inorganic tin perovskite devices [2].

Lewis Acid Catalysis for Biomass Valorization

In organic synthesis, SnBr2 is the preferred Lewis acid for the highly selective etherification of monoterpenes and esterification of fatty acids. It is the optimal choice when higher conversion rates and specific oxygen-bond selectivity are required compared to standard SnCl2 catalysts [3].

Application Fit

Application
Selection Property
Validation Focus
Lead-free wide-bandgap perovskite absorbers
Halide stoichiometry control for bandgap tuning
Optoelectronic quality at targeted Br content
Esterification and etherification catalysis
Lewis acidity and activation energy profile
Reported catalytic activity vs SnCl₂
Nanocrystal synthesis with lower aquatic toxicity
Acute aquatic toxicity profile in zebrafish assay
Reported LC10 comparison vs PbBr₂
High-purity perovskite thin films via solvent complexes
Precursor purity and coordination behavior
Film compositional uniformity and device efficiency

Exact Mass

279.73683 g/mol

Monoisotopic Mass

277.73888 g/mol

Heavy Atom Count

3

UNII

55F23H2K96

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